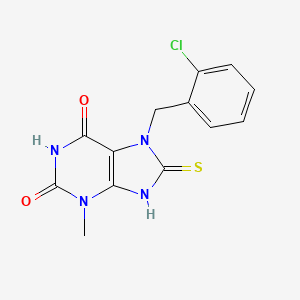
7-(2-chlorobenzyl)-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-chlorobenzyl)-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the purine family. It is commonly referred to as clofarabine and is used in the treatment of certain types of leukemia. Clofarabine is a nucleoside analog that inhibits DNA synthesis, leading to the death of cancer cells.
作用機序
Clofarabine is a nucleoside analog that inhibits DNA synthesis. It is incorporated into the DNA of cancer cells, leading to the formation of abnormal DNA structures and ultimately cell death. Clofarabine also inhibits the activity of ribonucleotide reductase, an enzyme that is necessary for the production of DNA precursors.
Biochemical and Physiological Effects
Clofarabine has been shown to have both biochemical and physiological effects. Biochemically, it inhibits DNA synthesis and the activity of ribonucleotide reductase. Physiologically, it causes apoptosis (programmed cell death) in cancer cells. Clofarabine can also affect the immune system, leading to an increase in the number of T cells and natural killer cells.
実験室実験の利点と制限
Clofarabine has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, with a large body of literature available on its properties and mechanisms of action. However, there are also limitations to using clofarabine in lab experiments. It is highly toxic and can only be handled by trained professionals. It is also relatively expensive, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on clofarabine. One area of interest is the development of new analogs with improved properties, such as increased potency or reduced toxicity. Another area of research is the identification of biomarkers that can predict response to clofarabine treatment. Additionally, there is interest in investigating the use of clofarabine in combination with other drugs or therapies to improve its efficacy. Finally, there is ongoing research on the mechanisms of action of clofarabine, with the goal of identifying new targets for cancer therapy.
合成法
Clofarabine is synthesized from 2-chloroadenosine, which is converted into 7-(2-chlorobenzyl)-2-chloroadenosine. The 2-chloroadenosine is first protected with a benzyl group, followed by chlorination of the 2-position. The resulting compound is then reacted with 2-chlorobenzyl chloride to form 7-(2-chlorobenzyl)-2-chloroadenosine. This compound is then deprotected to yield clofarabine.
科学的研究の応用
Clofarabine has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and myelodysplastic syndrome (MDS). Clofarabine is also being investigated for its potential use in the treatment of other types of cancer, including solid tumors.
特性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-17-10-9(11(19)16-12(17)20)18(13(21)15-10)6-7-4-2-3-5-8(7)14/h2-5H,6H2,1H3,(H,15,21)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNLPLAIWNPUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5845659.png)
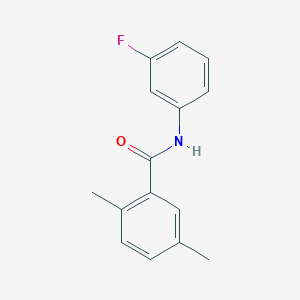

![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5845678.png)
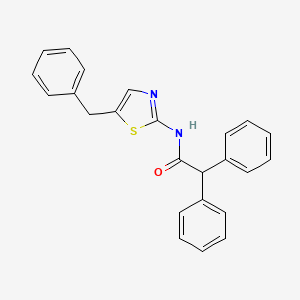
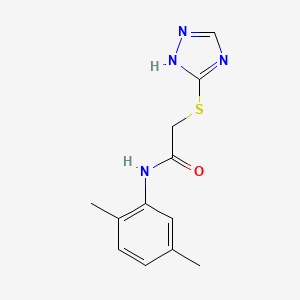
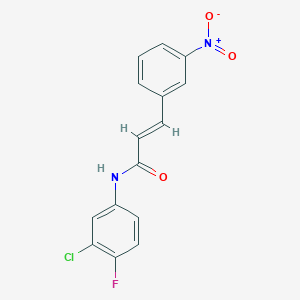
![methyl 4-[1,3-bis(benzoylamino)-11-(hydroxyimino)-5,9-dithiatricyclo[6.2.1.0~2,6~]undec-7-yl]butanoate](/img/structure/B5845695.png)
![N-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5845699.png)
![1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5845702.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5845710.png)
![N-allyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5845726.png)
![2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5845742.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine](/img/structure/B5845755.png)